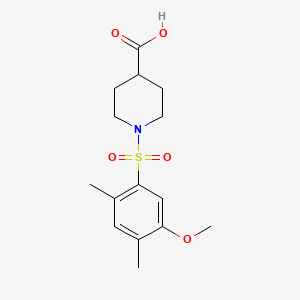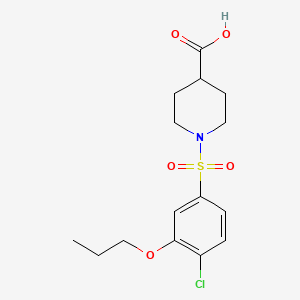
5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This compound, in particular, is characterized by the presence of a quinoline moiety, which is a nitrogen-containing heterocycle, and a sulfonamide group, which is known for its role in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amines.
Scientific Research Applications
5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Quinoline: A nitrogen-containing heterocycle with various biological activities.
Uniqueness
5-bromo-2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the presence of both a quinoline moiety and a sulfonamide group. This combination enhances its biological activity and makes it a valuable compound for research and development in medicinal chemistry.
Properties
CAS No. |
1374681-68-1 |
|---|---|
Molecular Formula |
C17H15BrN2O3S |
Molecular Weight |
407.3g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15BrN2O3S/c1-11-7-16(23-2)17(9-14(11)18)24(21,22)20-13-8-12-5-3-4-6-15(12)19-10-13/h3-10,20H,1-2H3 |
InChI Key |
LBWWWBTWBWGOLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B603350.png)
![(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B603352.png)
amine](/img/structure/B603353.png)
![1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603355.png)
![1-Acetyl-4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]piperazine](/img/structure/B603356.png)
![2-{4-[(4-Ethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B603358.png)
amine](/img/structure/B603359.png)



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B603365.png)
![N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE](/img/structure/B603367.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-isobutoxybenzamide](/img/structure/B603371.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B603372.png)
